molecular formula C8H8N2 B8511631 2,5-Divinylpyrazine

2,5-Divinylpyrazine

Cat. No. B8511631
M. Wt: 132.16 g/mol
InChI Key: QGVNJBPLNRZKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05439950

Procedure details

The procedure of Example 1 was followed using 2,5-dimethylpyrazine as the starting material. The intermediate, 2,5-bis(N,N-dimethylaminoethyl)pyrazine, was prepared at a yield of 47% (118°-130° C./1.2 mm Hg). The product 2,5-divinylpyrazine was collected at 46°-50° C./1.2 mm Hg (36%, nD =1.595). It was found to be slightly soluble in water. 1H NMR (CDCl3) δ 5.57 (2H, dd, J=9.0, 1.2 Hz), 6.31 (2H, dd, J=17.7, 1.2 Hz), 6.80 (2H, dd, J=17.7, 9.0 Hz), 8.51 (2H, s); 13C NMR (CDCl3) δ 120.18, 133.27, 142.31, 149.38.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,5-bis(N,N-dimethylaminoethyl)pyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=NC(C)=CN=1.CN([CH2:12][CH2:13][C:14]1[CH:19]=[N:18][C:17]([CH2:20][CH2:21]N(C)C)=[CH:16][N:15]=1)C>>[CH:13]([C:14]1[CH:19]=[N:18][C:17]([CH:20]=[CH2:21])=[CH:16][N:15]=1)=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(N=C1)C
Step Two
Name
2,5-bis(N,N-dimethylaminoethyl)pyrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC1=NC=C(N=C1)CCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product 2,5-divinylpyrazine was collected at 46°-50° C./1.2 mm Hg (36%, nD =1.595)

Outcomes

Product
Name
Type
Smiles
C(=C)C1=NC=C(N=C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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